molecular formula C20H13FO4 B8594185 3-[4-(4-Fluorobenzoyl)phenoxy]benzoic acid CAS No. 114112-86-6

3-[4-(4-Fluorobenzoyl)phenoxy]benzoic acid

Cat. No.: B8594185
CAS No.: 114112-86-6
M. Wt: 336.3 g/mol
InChI Key: JOBJWXJAVLKXCW-UHFFFAOYSA-N
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Description

3-[4-(4-Fluorobenzoyl)phenoxy]benzoic acid is a useful research compound. Its molecular formula is C20H13FO4 and its molecular weight is 336.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

114112-86-6

Molecular Formula

C20H13FO4

Molecular Weight

336.3 g/mol

IUPAC Name

3-[4-(4-fluorobenzoyl)phenoxy]benzoic acid

InChI

InChI=1S/C20H13FO4/c21-16-8-4-13(5-9-16)19(22)14-6-10-17(11-7-14)25-18-3-1-2-15(12-18)20(23)24/h1-12H,(H,23,24)

InChI Key

JOBJWXJAVLKXCW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

As shown by reaction (1), 4,-4-difluorobenzophenone is reacted with 3-hydroxybenzoic acid to obtain 3-[4-(4-fluorobenzoyl)phenoxy]benzoic acid. The reaction is carried out in a suitable aprotic solvent, such as dimethylsulfoxide or N,N-dimethylformamide, under an inert atmosphere, at an elevated temperature of about 100° to 140° C. for about 8 to 64 hours. The 3-[4-(4-fluorobenzoyl)phenoxy]benzoic acid (A) is then reacted with 3-aminophenol, as shown by reaction (2) to obtain 3-[4-(3-aminophenoxybenzoyl)phenoxy]benzoic acid (B). This reaction is carried out in a suitable aprotic solvent, under an inert atmosphere, at an elevated temperature of about 100° to 140° C. for about 8 to 64 hours. At the end of the reaction period, the reaction mixture is cooled, then poured into water, which is then neutralized to precipitate the monomer (B). If desired, the crude monomer can be purified by recrystallization or by dissolving it in a suitable solvent and precipitating it from solution into a suitable non-solvent.
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Synthesis routes and methods II

Procedure details

A mixture of 4,4'-difluorobenzophenone (25.2 g, 115.5 mmol), 3-hydroxybenzoic acid (8.0 g, 57.9 mmol), and anhydrous potassium carbonate (16.0 g) in dry dimethylsulfoxide (120 ml, distilled under reduced pressure from calcium hydride) was stirred at 120° C. under nitrogen for 48 hours. At the end of this period the reaction mixture was poured into water, and the suspension thus obtained was filtered through Celite. The clear filtrate was cooled, then carefully acidified with conc. hydrochloric acid until strongly acidic. The white precipitate that formed was filtered and recrystallized from aqueous ethanol. Two recrystallizations gave 9.5 g (48%) of 3-[4-(4-fluorobenzoyl)phenoxy]benzoic acid with m.p. 158.5°-160° C. A sample with m.p. 159°-161.5° C. could not be purified further by recrystallization.
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